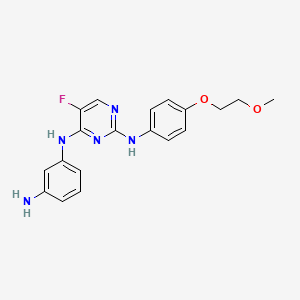

N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine

Description

Historical Context of Aminopyrimidine Derivatives

The historical development of aminopyrimidine derivatives traces back to the late 19th century when the fundamental pyrimidine ring system was first synthesized and characterized. Although pyrimidine derivatives such as alloxan were known in the early 19th century, the systematic synthesis of pyrimidines began in 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This groundbreaking work established the foundation for subsequent investigations into the chemical and biological properties of pyrimidine-containing compounds.

The systematic study of pyrimidines commenced in 1884 with Pinner, who developed novel synthetic methodologies by condensing ethyl acetoacetate with amidines. Pinner's contributions were particularly significant as he first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today. The parent pyrimidine compound was eventually prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water.

The recognition of pyrimidines as fundamental building blocks in biological systems became apparent with the discovery that three types of nucleobases are pyrimidine derivatives: cytosine, thymine, and uracil. This discovery revolutionized the understanding of nucleic acid chemistry and established pyrimidines as essential components in the molecular machinery of life. The subsequent identification of pyrimidine derivatives in vitamins, such as thiamine (vitamin B1), and various natural products further emphasized the importance of this heterocyclic system in biological processes.

The evolution of aminopyrimidine chemistry gained momentum in the mid-20th century with increased focus on structure-activity relationships and the development of synthetic methodologies for accessing substituted derivatives. Research conducted in 1976 demonstrated the synthesis and biological activities of N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines, revealing their potential as analogs of naturally occurring modified nucleic acid bases. These early investigations established the foundation for modern approaches to aminopyrimidine drug discovery and development.

Significance in Chemical Research

The significance of N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine in contemporary chemical research stems from its position within the broader class of 2,4-diaminopyrimidine derivatives that have emerged as privileged scaffolds for drug discovery. Recent investigations have demonstrated that pyrimidine-based compounds exhibit exceptional versatility in forming hydrogen bonds and dipole-dipole interactions through their nitrogen atoms, enabling strong interactions with diverse biological targets. This fundamental property has led to the widespread incorporation of pyrimidine derivatives into drug candidates with broad spectrum activities across multiple therapeutic areas.

Contemporary research has positioned 2,4-diaminopyrimidine derivatives as potent inhibitors of various protein kinases, including cyclin-dependent kinases, focal adhesion kinase, and anaplastic lymphoma kinase. The structural framework of N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine aligns closely with the pharmacophoric requirements identified for these biological targets, particularly in terms of the spatial arrangement of hydrogen bond donors and acceptors. The presence of the fluorine substituent at the 5-position provides additional opportunities for enhanced binding affinity through halogen bonding interactions and improved metabolic stability.

The compound's significance extends beyond its immediate biological applications to encompass its role as a synthetic intermediate and chemical tool for exploring structure-activity relationships within the aminopyrimidine class. Synthetic methodologies developed for accessing this compound have provided valuable insights into the reactivity patterns of pyrimidine derivatives and have facilitated the preparation of structurally related analogs with modified substituent patterns. The methoxyethoxy functionality present in this compound represents a particularly interesting structural feature that has been explored for its potential to modulate lipophilicity, solubility, and membrane permeability characteristics.

Research applications of this compound have encompassed investigations into its potential as an antimicrobial agent, building upon the established activities of related 2-aminopyrimidine derivatives. Studies have demonstrated that appropriately substituted 2-aminopyrimidines can exhibit significant antibacterial, antifungal, and antiviral properties, with some derivatives showing particular efficacy against multidrug-resistant bacterial strains. The structural features present in N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine suggest potential for similar biological activities, although specific antimicrobial evaluations would require dedicated experimental investigations.

Overview of Pyrimidine-2,4-diamine Structure Class

The pyrimidine-2,4-diamine structural class represents a fundamental framework in heterocyclic chemistry, characterized by the presence of amino substituents at the 2- and 4-positions of the six-membered pyrimidine ring. This substitution pattern creates a molecule with distinctive electronic and steric properties that facilitate specific interactions with biological macromolecules. The pyrimidine ring system itself belongs to the diazine family, featuring nitrogen atoms at the 1- and 3-positions, which distinguishes it from other diazines such as pyrazine and pyridazine.

The fundamental structural characteristics of pyrimidine-2,4-diamines include their ability to exist in multiple tautomeric forms, particularly when hydroxyl groups are present, as they typically favor the cyclic amide form over the hydroxyl form. This tautomeric behavior significantly influences the compound's chemical reactivity and biological activity. The nomenclature of pyrimidine derivatives follows systematic conventions, although tautomeric considerations can introduce complexity in naming conventions, particularly for compounds containing hydroxyl substituents that exist primarily in their amide forms.

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| 2,4-Diamine substitution | Enhanced hydrogen bonding capacity | Improved target protein binding |

| Pyrimidine core | Aromatic stability and planarity | Facilitates π-π stacking interactions |

| Fluorine substitution | Increased metabolic stability | Enhanced binding affinity |

| Methoxyethoxy chain | Improved solubility properties | Modulated membrane permeability |

The chemical properties of pyrimidine-2,4-diamines are largely determined by the electron-rich nature of the amino substituents and the electron-deficient character of the pyrimidine ring. This electronic distribution creates opportunities for nucleophilic and electrophilic reactions at different positions around the ring system. The presence of multiple nitrogen atoms within the structure provides numerous sites for hydrogen bond formation, making these compounds particularly effective at binding to protein active sites and other biological targets.

Recent advances in the synthesis of pyrimidine-2,4-diamine derivatives have focused on developing efficient methodologies for introducing diverse substituents at various positions around the ring system. These synthetic approaches have enabled the preparation of extensive libraries of compounds with systematically varied structural features, facilitating comprehensive structure-activity relationship studies. The synthetic accessibility of pyrimidine-2,4-diamines has contributed significantly to their popularity as scaffolds for drug discovery programs across multiple therapeutic areas.

The biological significance of the pyrimidine-2,4-diamine class extends beyond individual compound activities to encompass their role as structural mimics of natural purines and pyrimidines. This bioisosteric relationship allows pyrimidine-2,4-diamines to interact with nucleotide-binding proteins and enzymes involved in nucleic acid metabolism. The structural similarity to natural nucleobases has made this class particularly valuable for developing antimetabolite drugs and enzyme inhibitors that target nucleotide-dependent biological processes.

Research Objectives and Scope

The primary research objectives surrounding N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine encompass both fundamental chemical characterization and applied biological investigations. Contemporary research efforts have focused on elucidating the structure-activity relationships that govern the biological activities of 2,4-diaminopyrimidine derivatives, with particular emphasis on understanding how specific substituent modifications influence target protein binding affinity and selectivity. The unique structural features present in this compound, including the fluorine substituent and the methoxyethoxy functionality, provide opportunities to investigate the contributions of these groups to overall biological activity.

Mechanistic studies have emerged as a critical component of research programs investigating pyrimidine-2,4-diamine derivatives, particularly in the context of their interactions with protein kinases and other enzymatic targets. These investigations seek to understand the molecular basis for the observed biological activities and to identify key structural features that can be optimized to enhance potency and selectivity. Molecular modeling and computational chemistry approaches have become increasingly important tools for predicting and rationalizing the binding modes of these compounds with their biological targets.

The scope of current research extends to the development of synthetic methodologies for accessing diverse analogs of N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine. These synthetic efforts aim to establish efficient and scalable routes to structurally related compounds that can be evaluated for their biological activities. The synthetic approaches developed for this compound class have broader implications for the field of heterocyclic chemistry, as they provide general strategies for functionalizing pyrimidine derivatives with diverse substituent patterns.

| Research Area | Current Focus | Future Directions |

|---|---|---|

| Structure-Activity Relationships | Substituent effect analysis | Predictive modeling development |

| Synthetic Methodology | Efficient analog preparation | Green chemistry applications |

| Biological Mechanism | Protein binding characterization | Systems biology integration |

| Chemical Properties | Stability and reactivity studies | Formulation optimization |

Biological evaluation programs have established systematic approaches for assessing the activities of pyrimidine-2,4-diamine derivatives across multiple assay systems and biological targets. These evaluation protocols typically encompass both in vitro biochemical assays and cellular activity measurements, providing comprehensive profiles of compound activities. The development of standardized evaluation protocols has facilitated comparison of activities across different research groups and has contributed to the establishment of structure-activity relationships within this compound class.

The research scope also encompasses investigations into the chemical stability and reactivity patterns of N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine under various experimental conditions. These studies are essential for understanding the compound's behavior during synthesis, purification, and storage, and they provide critical information for optimizing experimental protocols. The presence of multiple functional groups within this compound creates opportunities for diverse chemical transformations, making it a valuable synthetic intermediate for accessing more complex molecular architectures.

Contemporary research objectives have increasingly emphasized the development of environmentally sustainable synthetic approaches for preparing pyrimidine-2,4-diamine derivatives. These efforts seek to minimize the use of hazardous reagents and solvents while maximizing synthetic efficiency and product yields. The development of green chemistry approaches for pyrimidine synthesis has broader implications for the pharmaceutical industry, where sustainable manufacturing processes are becoming increasingly important considerations in drug development programs.

Properties

IUPAC Name |

4-N-(3-aminophenyl)-5-fluoro-2-N-[4-(2-methoxyethoxy)phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O2/c1-26-9-10-27-16-7-5-14(6-8-16)24-19-22-12-17(20)18(25-19)23-15-4-2-3-13(21)11-15/h2-8,11-12H,9-10,21H2,1H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAYPFGCCLDSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino, fluoro, and methoxyethoxy groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Halogens, acids, and bases, typically in polar solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds.

Scientific Research Applications

N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-Diamine Derivatives

Structural and Functional Analogues

The following table summarizes key pyrimidine-2,4-diamine derivatives and their distinguishing features:

Key Comparison Points

Substituent Effects on Solubility and Bioavailability

- The methoxyethoxy group in the target compound and its nitro analog (CAS: 1616380-52-9) likely improves aqueous solubility compared to non-polar substituents .

- Ceritinib’s isopropylsulfonyl and piperidinyl groups contribute to its high molecular weight (>800 g/mol) but are critical for kinase inhibition and oral bioavailability via crystalline form optimization .

Electronic and Steric Influences

- In contrast, the 3-nitrophenyl group (CAS: 1616380-52-9) is electron-withdrawing, which may alter target affinity .

- Morpholine-containing derivatives (e.g., ) exhibit larvicidal activity attributed to the morpholine ring’s hydrogen-bonding capacity, suggesting that substituent polarity is critical for bioactivity .

Biological Activity

N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine, commonly referred to by its CAS number 1202759-91-8, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as a therapeutic agent. This detailed examination will cover its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C19H21ClFN5O2

- Molecular Weight : 405.86 g/mol

- CAS Number : 1202759-91-8

- IUPAC Name : N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine hydrochloride

The compound features a pyrimidine core with substitutions that enhance its biological activity. The presence of the fluorine atom and the methoxyethoxy group are critical for its interaction with biological targets.

N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine has been studied primarily for its role as an inhibitor of various kinases involved in cancer signaling pathways. Specifically, it has shown activity against the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapies due to its role in cell proliferation and survival.

Key Mechanisms:

- EGFR Inhibition : The compound acts as a potent inhibitor of EGFR tyrosine kinase, leading to reduced proliferation of cancer cells expressing this receptor.

- Induction of Apoptosis : By inhibiting EGFR signaling, the compound can induce apoptosis in cancer cells, making it a candidate for targeted cancer therapy.

Biological Activity Summary

| Activity Type | Effect | Target |

|---|---|---|

| Antitumor Activity | Inhibits cell proliferation | EGFR |

| Apoptosis Induction | Promotes programmed cell death | Cancer cells |

| Anti-inflammatory | Reduces inflammatory responses | Various pathways |

Case Studies and Research Findings

- In vitro Studies : Research has demonstrated that N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine significantly inhibits the growth of several cancer cell lines, including A431 (vulvar epidermal carcinoma) and others that express high levels of EGFR. These studies typically involve assays measuring cell viability and apoptosis markers.

- In vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates. In one study involving xenograft models, treatment with the compound resulted in a significant decrease in tumor volume compared to control groups receiving no treatment or vehicle alone.

- Synergistic Effects : Research indicates that when combined with other chemotherapeutic agents, N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine can enhance therapeutic outcomes by overcoming resistance mechanisms associated with monotherapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine, and how can purity be ensured?

- Methodology: Microwave-assisted reactions in ethanol are commonly used for pyrimidine derivatives. For example, heating substituted chloropyrimidines (e.g., 2k or 2l) with aromatic amines (e.g., 4-(2-methoxyethoxy)aniline) under microwave conditions (160–180°C, 20–60 min) yields the target compound . Post-synthesis, purification involves filtration, washing with solvents (e.g., DCM or acetone), and recrystallization. Purity validation requires HPLC (≥95% purity) and NMR analysis (e.g., ¹H/¹³C NMR for structural confirmation) .

Q. How can structural integrity and substituent effects be confirmed for this compound?

- Methodology: Use ¹H NMR to verify substitution patterns (e.g., fluorine coupling constants at δ ~8.0–8.5 ppm for C5-F; aromatic protons for N4-(3-aminophenyl) and N2-(4-(2-methoxyethoxy)phenyl) groups). ¹⁹F NMR can confirm fluorine presence . Mass spectrometry (HRMS or LC-MS) provides molecular weight validation (e.g., calculated vs. observed m/z). For substituent effects, compare melting points and HPLC retention times with analogs (e.g., methoxy vs. morpholino groups) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

- Methodology: Screen against kinase panels (e.g., Aurora kinases, ALK) using enzymatic assays (IC₅₀ determination) . Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HCT-116, A549) assess antiproliferative activity. Include controls like staurosporine or reference inhibitors (e.g., TAE684 for ALK) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, methoxyethoxy groups) influence kinase selectivity and potency?

- Methodology: Conduct SAR studies by synthesizing analogs (e.g., replacing 5-F with Cl or H; varying N2/N4 substituents) and testing against kinase targets. For example:

- Fluorine at C5 enhances metabolic stability and binding affinity in Aurora kinase inhibitors .

- Methoxyethoxy groups improve solubility and reduce off-target effects compared to bulkier substituents (e.g., morpholino) .

Use computational docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets .

Q. What experimental strategies resolve contradictions in polymorphic form data (e.g., solubility vs. bioavailability)?

- Methodology: Characterize polymorphs (Forms A/B) via XRPD (e.g., peaks at 7.2°, 12.0°, 17.7° for Form A ), DSC (melting onset ~174°C), and FT-IR. Compare dissolution rates in biorelevant media (e.g., FaSSIF/FeSSIF) and pharmacokinetics in rodent models. Convert metastable forms (e.g., Form B to Form A) via solvent-mediated transitions (e.g., aqueous acetone) .

Q. How can resistance mechanisms (e.g., ALK gatekeeper mutations) be addressed in preclinical models?

- Methodology: Generate resistant cell lines via prolonged exposure to sublethal compound doses. Identify mutations (e.g., ALK L1196M) via sequencing. Design analogs with bulkier substituents (e.g., cyclopropyl) to sterically hinder mutant kinase binding . Validate efficacy in xenograft models (e.g., SCID mice with ALK+ tumors) using bioluminescence imaging and histopathology .

Q. What analytical techniques differentiate this compound from structurally similar pyrimidine derivatives?

- Methodology: Combine:

- NMR: Distinct splitting patterns for 3-aminophenyl (δ ~6.5–7.5 ppm) and 2-methoxyethoxy protons (δ ~3.4–4.3 ppm) .

- LC-MS/MS: Unique fragmentation patterns (e.g., loss of CH₃OCH₂CH₂O- group at m/z 91).

- XRPD: Compare diffraction profiles with analogs (e.g., absence of peaks at 24.1° or 26.2° in non-fluorinated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.